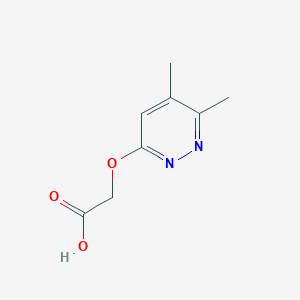
6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as 6-AMPCP, is a synthetic chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used to investigate the mechanisms of action of various drugs.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives The compound is involved in various synthetic pathways leading to a variety of heterocyclic compounds with potential biological activities. A notable example is the synthesis of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines. These compounds are formed through reactions involving halocompounds, chloroacetamide, carbon disulfide, triethyl orthoformate, and sodium nitrite. The synthesis pathways also include the formation of aminopyridazines and tetrazolo[1,5-b]pyridazine through nucleophilic substitution reactions with amines and sodium azide, highlighting the versatility of the compound in synthesizing structurally diverse molecules (El-Gaby et al., 2003) (El-Gaby et al., 2003).
Pharmacological Applications The compound and its derivatives show promise in pharmacological research. For instance, derivatives of the compound, such as fused pyridazines with cyclic amines like piperidine or piperazine, have been synthesized and evaluated for their antihistaminic activity and inhibitory effects on eosinophil infiltration. Notably, specific derivatives have shown potent antihistaminic activity and inhibited eosinophil infiltration in skin reactions, demonstrating potential therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Structural Analysis and Material Science The compound's derivatives have been involved in studies focusing on the structural analysis of anticonvulsant drugs. The research includes solving crystal structures and understanding the orientation and electronic properties of molecules, such as the inclination of phenyl rings and delocalization of nitrogen lone pairs, which are crucial for the pharmacological properties of these compounds. This type of analysis contributes to the design and optimization of new drugs with improved efficacy and safety profiles (Georges et al., 1989) (Georges et al., 1989).
Eigenschaften
IUPAC Name |
3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-7-8-3-5-15(6-4-8)11(17)9-1-2-10(16)14-13-9/h1-2,8H,3-7,12H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKVORVENOLHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)